Migrastatin
Overview
Description
Migrastatin is an organic compound that naturally occurs in the Streptomyces platensis bacteria . It and several of its analogues, including Isomigrastatin, have shown potential in treating cancer as they inhibit the metastasis of cancer cells .
Synthesis Analysis
The first total synthesis of (+)-migrastatin, a macrolide natural product with interesting antimetastatic properties, has been accomplished . The approach utilizes a Lewis acid-catalyzed diene aldehyde condensation to install the three contiguous stereocenters and the trisubstituted (Z)-alkene of migrastatin .Molecular Structure Analysis
The molecular structure of Migrastatin is complex, and its confirmation was based on the first total synthesis . The structure includes a macrolide ring with multiple stereocenters and a trisubstituted alkene .Chemical Reactions Analysis
The synthesis of Migrastatin involves several chemical reactions. Key steps include a Lewis acid-catalyzed diene aldehyde condensation, an anti-selective aldol reaction, a Horner−Wadsworth−Emmons olefination, and a highly (E)-selective ring-closing metathesis .Physical And Chemical Properties Analysis
Migrastatin is a bacterial metabolite found in Streptomyces with antimuscarinic and anticancer activities . It has a molar mass of 489.60 g/mol .Scientific Research Applications
Anti-Metastatic and Anti-Invasion Properties : Migrastatin and its analogues, like macroketone, have been shown to be potent inhibitors of metastatic tumor cell migration, invasion, and metastasis. They target the actin-bundling protein fascin and interfere with cancer cell invasion and metastasis by affecting actin polymerization and contractility (Gandalovičová et al., 2017); (Chen et al., 2010).
Tumor Cell Migration Inhibitors : Studies have demonstrated the effectiveness of Migrastatin analogues in inhibiting tumor cell migration in in vitro assays. These compounds show promise as tumor cell migration inhibitors (Gaul et al., 2004).
Potent Inhibitors in Lung Cancer : Research indicates that Migrastatin and its analogs exhibit high efficacy in blocking tumor cell migration and metastasis specifically in lung cancer (Lecomte et al., 2011).
Potential Antitumor Effects : Migrastatin has been found to inhibit the growth of human small cell lung carcinoma cells, suggesting potential antitumor effects (Takemoto et al., 2001).
Enhancing Cytotoxicity of Anticancer Drugs : Migrastatin has been shown to enhance the cytotoxicity of anticancer drugs by directly inhibiting P-glycoprotein, sensitizing drug-resistant cells to anticancer drugs (Takemoto et al., 2006).
Antimetastatic Agent Development : Migrastatin and related compounds have demonstrated potential in the development of antimetastatic agents, making them promising candidates for human cancer treatment (Ju et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMUMAKGYYNHV-IJMHZYIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904046 | |
Record name | Migrastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Migrastatin | |
CAS RN |
314245-65-3 | |
Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Migrastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Migrastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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